molecular formula C8H4BrNO3 B12364501 7-bromo-4aH-3,1-benzoxazine-2,4-dione

7-bromo-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12364501
M. Wt: 242.03 g/mol
InChI Key: RSEDBIPVOCOFTJ-UHFFFAOYSA-N
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Description

7-Bromo-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 4-bromoisatoic anhydride with various reagents. One common method is the copper(I)-catalyzed one-pot reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often include the use of copper sulfate pentahydrate (CuSO4·5H2O) and copper turnings, with the reaction mixture being stirred for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoxazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzoxazine-2,4-dione derivatives with higher oxidation states.

    Reduction Products: Reduction typically results in the formation of benzoxazine derivatives with reduced functional groups.

Scientific Research Applications

7-Bromo-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cancer cell proliferation . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to specific receptors and enzymes is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and oxazine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

7-bromo-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H

InChI Key

RSEDBIPVOCOFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)OC(=O)C21)Br

Origin of Product

United States

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